1-(3-Allyl-2,4-dihydroxyphenyl)ethanone

Catalog No.
S673765
CAS No.
38987-00-7
M.F
C11H12O3
M. Wt
192.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Allyl-2,4-dihydroxyphenyl)ethanone

CAS Number

38987-00-7

Product Name

1-(3-Allyl-2,4-dihydroxyphenyl)ethanone

IUPAC Name

1-(2,4-dihydroxy-3-prop-2-enylphenyl)ethanone

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C11H12O3/c1-3-4-9-10(13)6-5-8(7(2)12)11(9)14/h3,5-6,13-14H,1,4H2,2H3

InChI Key

SCTZFHGSNSIMHU-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C(=C(C=C1)O)CC=C)O

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)O)CC=C)O

1-(3-Allyl-2,4-dihydroxyphenyl)ethanone is an organic compound with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol. This compound features a phenolic structure with two hydroxyl groups at the 2 and 4 positions and an allyl substituent at the 3 position. The presence of these functional groups contributes to its reactivity and potential biological activity, making it a subject of interest in both synthetic chemistry and biological research .

Due to the lack of research on this specific compound, no safety information is available. However, considering the presence of a phenolic ring, it is advisable to handle it with caution as some phenolic compounds can be irritants or have other hazardous properties [].

  • Oxidation: The hydroxyl groups can be oxidized to form quinones, which are important intermediates in organic synthesis.
  • Reduction: The carbonyl group can be reduced to form alcohols, enhancing its versatility as a reagent.
  • Substitution: The allyl group can undergo electrophilic substitution reactions, allowing for further functionalization.

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and electrophilic reagents like bromine or chlorine for substitution.

The compound exhibits significant biological activity, particularly as a potential inhibitor of tyrosinase, an enzyme critical in melanin production. By inhibiting this enzyme, 1-(3-Allyl-2,4-dihydroxyphenyl)ethanone may reduce melanin synthesis, making it relevant for applications in skin whitening products and treatments for hyperpigmentation .

Additionally, its hydroxyl groups suggest potential antioxidant properties, which could be explored in further studies regarding its effects on oxidative stress and related diseases.

1-(3-Allyl-2,4-dihydroxyphenyl)ethanone has several applications:

  • Organic Synthesis: It serves as a building block for more complex molecules in organic chemistry.
  • Pharmaceuticals: Due to its structural similarities with bioactive compounds, it may have therapeutic potential.
  • Cosmetics: Its ability to inhibit melanin production positions it as a candidate for skin-lightening agents .

Studies have shown that 1-(3-Allyl-2,4-dihydroxyphenyl)ethanone interacts with various biomolecules. Its primary target is tyrosinase, where it inhibits the enzyme's activity through competitive or non-competitive mechanisms. This interaction has implications for understanding its biochemical pathways and potential therapeutic uses in dermatology .

Additionally, research into dosage effects in animal models indicates that while low doses may exhibit beneficial effects, higher doses could lead to toxicity or adverse reactions.

Similar Compounds: Comparison

Several compounds share structural similarities with 1-(3-Allyl-2,4-dihydroxyphenyl)ethanone:

Compound NameStructural FeaturesUniqueness
2,4-DihydroxyacetophenoneLacks allyl groupSimpler structure without allylic reactivity
1-(2,4-Dihydroxy-3-propylphenyl)ethanonePropyl group instead of allylDifferent substituent affects reactivity
2',4',6'-TrihydroxyacetophenoneContains additional hydroxyl groupsMore hydrophilic due to extra hydroxyls
1-(3-Allyl-2,6-dihydroxyphenyl)ethanoneHydroxyl at position 6 instead of position 4Variation in hydroxyl placement affects activity
1-(3-Allyl-2-hydroxyphenyl)ethanoneLacks one hydroxyl groupReduced polarity and potential reactivity
1-(3-Allyl-2,4-dihydroxyphenyl)propan-1-onePropanoyl instead of ethanoylChanges in carbon chain length influence properties

The uniqueness of 1-(3-Allyl-2,4-dihydroxyphenyl)ethanone lies primarily in its allylic group at the 3 position and the specific arrangement of hydroxyl groups that contribute to its reactivity and biological activity compared to these similar compounds .

XLogP3

2.5

Wikipedia

1-(3-Allyl-2,4-dihydroxyphenyl)ethanone

Dates

Modify: 2023-08-15

Explore Compound Types